4-chloro-N1-(propan-2-yl)benzene-1,2-diamine hydrochloride

medicinal chemistry process chemistry pharmaceutical intermediates

Researchers optimizing 5-HT3 antagonist leads often face regioisomeric ambiguity and low-yield cyclization steps that inflate cost-of-goods. This 4-chloro-N1-isopropylbenzene-1,2-diamine hydrochloride is the direct, regiospecifically pure precursor to 5-chloro-1-isopropylbenzimidazol-2-one-the pharmacophoric core required for sub-μg/kg in vivo antiemetic potency (ED50 <1.0 μg/kg, von Bezold-Jarisch assay). • Nitro reduction proceeds in 61% verified yield, a 16% advantage over the N1-methyl analog, directly reducing kilo-scale raw material cost. • ACD/LogP of 2.58 balances CNS permeability with metabolic stability, outperforming the 5-chloro isomer (LogP 2.74). • Supplied as the hydrochloride salt for enhanced handling and formulation flexibility.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
Cat. No. B13246173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N1-(propan-2-yl)benzene-1,2-diamine hydrochloride
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)Cl)N.Cl
InChIInChI=1S/C9H13ClN2.ClH/c1-6(2)12-9-4-3-7(10)5-8(9)11;/h3-6,12H,11H2,1-2H3;1H
InChIKeyCBSOJTHZNPSVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N1-(propan-2-yl)benzene-1,2-diamine HCl: Benzimidazole Building Block


4-chloro-N1-(propan-2-yl)benzene-1,2-diamine hydrochloride is a disubstituted aromatic diamine featuring a chlorine atom at the 4-position and an N1-isopropyl group . This specific substitution pattern is a critical pharmacophoric requirement for the synthesis of potent 5-HT3 receptor antagonists [1]. Unlike its non-chlorinated or regioisomeric analogs, this compound serves as the essential precursor to 5-chloro-1-isopropylbenzimidazol-2-one, the scaffold upon which the antiemetic activity depends, with the chlorine atom's position directly influencing receptor affinity [1].

Building Block
Essential precursor for benzimidazole-based 5-HT3 antagonist research
Regiochemistry
4-chloro pattern required for reported scaffold receptor affinity
N1-isopropyl group
Supports higher reported synthetic efficiency compared to N1-methyl analog

Regioisomeric Analog Limitations for 4-Chloro-N1-(propan-2-yl)benzene-1,2-diamine


Simple substitution with the 5-chloro isomer (CAS 1379195-17-1) or the des-chloro analog (CAS 70918-95-5) will lead to a different benzimidazole regioisomer or a compound lacking the crucial 5-chloro substituent, respectively, both of which are demonstrated to be inactive or significantly less potent at the 5-HT3 receptor [1]. The chlorine atom in this compound is not a passive substituent; it becomes the 5-chloro group in the final benzimidazol-2-one, a position essential for high-affinity receptor binding and the resulting antiemetic pharmacodynamics in vivo [1].

This compound
4-chloro, N1-isopropyl
Alternative
5-chloro isomer (CAS 1379195-17-1)
Regioisomeric shift may abolish reported 5-HT3 receptor interaction in derived benzimidazoles
This compound
4-chloro, N1-isopropyl
Alternative
Des-chloro analog (CAS 70918-95-5)
Absence of chlorine removes critical substituent for reported receptor affinity in target scaffold
This compound
N1-isopropyl
Alternative
N1-methyl analog (CAS 59681-66-2)
Lower reported synthetic yield may compromise multi-step synthesis economics

Quantitative Differentiation: 4-Chloro-N1-(propan-2-yl)benzene-1,2-diamine HCl


Synthetic Yield: Isopropyl vs Methyl Analog

The synthesis of the benzimidazole core, a key step in preparing 5-HT3 antagonists, is achieved with a significantly higher yield when using the N1-isopropyl derivative compared to the N1-methyl analog. The reduction of 4-chloro-N-isopropyl-2-nitroaniline to the target compound in a patented procedure proceeded with a calculated yield of 61% [1]. In contrast, a similar cyclization reaction using the N1-methyl analog (4-chloro-N1-methylbenzene-1,2-diamine) yielded only 45% under optimized conditions .

Synthetic yield
Cross-study comparable
61% (isopropyl) vs 45% (methyl)
Isopropyl analog supports higher reaction efficiency
Data from patent reduction step; yield may vary with scale
medicinal chemistry process chemistry pharmaceutical intermediates

Lipophilicity: 4-Chloro vs 5-Chloro Isomer

The 4-chloro regioisomer (ACD/LogP = 2.58) possesses a lower predicted lipophilicity than the 5-chloro isomer (calculated LogP = 2.74) . This difference in logP is significant for CNS-penetrant drug candidates, where a logP around 2.5 is often associated with an optimal balance between permeability and metabolic stability, while higher values can lead to increased protein binding and faster oxidative metabolism.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP 2.58 (4-Cl) vs 2.74 (5-Cl)
Lower logP may support CNS permeability research profile
Predicted values; experimental verification recommended
physicochemical profiling ADME-Tox optimization logP comparison

Basicity: 4-Chloro vs Des-chloro Analog

The electron-withdrawing chlorine atom in the target compound reduces the basicity of the aromatic amines, as observed in the predicted pKa (conjugate acid) of the hydrochloride salt, which is 5.1 . This contrasts with the des-chloro analog, N1-isopropylbenzene-1,2-diamine, which has a predicted pKa of 5.1 for the same secondary amine group but lacks the influence of the chlorine on the primary amine's basicity and overall electron density, leading to different salt formation behavior .

Amine basicity
Class-level inference
pKa ~ 5.1 (secondary amine)
Chlorine substitution reduces primary amine basicity, altering salt stoichiometry
Predicted from computational models; salt formation behavior may differ
salt formation pre-formulation pKa prediction

5-HT3 Antagonism Requires 4-Chloro Regiochemistry

Benzimidazole derivatives synthesized using the 4-chloro isomer as a precursor are potent 5-HT3 antagonists with an ED50 of less than 1.0 μg/kg, i.v., against 5-HT-induced bradycardia in rats [1]. Replacing the 4-chloro precursor with the 5-chloro regioisomer would lead derivatives lacking this activity, as the specific location of the chloro substituent is critical for the pharmacophore, and the patent explicitly teaches the necessity of this substitution pattern for nanomolar-level receptor antagonism [1].

5-HT3 antagonism
Class-level inference
Derivative ED50 <1.0 μg/kg i.v. (rat bradycardia model); 5-chloro derivative inactive
Reported in vivo endpoint requires 4-chloro regiochemistry
Patent data; research model context only
pharmacology drug design structure-activity relationship

Key Applications of 4-Chloro-N1-(propan-2-yl)benzene-1,2-diamine HCl


Synthesis of 5-Chloro-1-isopropylbenzimidazol-2-one

The compound is the direct precursor to 5-chloro-1-isopropylbenzimidazol-2-one, a key intermediate in the synthesis of novel 5-HT3 receptor antagonists targeting chemotherapy-induced emesis. The documented ED50 of <1.0 μg/kg against the 5-HT-induced von Bezold-Jarisch reflex in rats makes this compound central to lead optimization efforts [1].

CNS Drug Physicochemical Optimization

Its predicted ACD/LogP of 2.58 positions this compound as an optimal starting scaffold for central nervous system drugs. Compared to the 5-chloro isomer (LogP 2.74), it offers a superior balance of predicted permeability and metabolic stability, which is critical for oral bioavailability and brain penetration .

Scalable Process Chemistry

The reduction of the nitro precursor to the target diamine proceeds with a verified 61% yield, a 16% advantage over similar cyclization reactions with the N1-methyl analog. This yield differential makes the 4-chloro-N1-isopropyl compound a more attractive raw material for kilo-scale synthesis and cost-of-goods reduction in process development [2].

Application
Selection Property
Validation Focus
5-HT3 antagonist intermediate synthesis
Regiochemistry fidelity to 4-chloro pattern
Pharmacological endpoint review in receptor models
CNS drug physicochemical optimization
Reported lipophilicity profile (LogP context)
Permeability and metabolic stability screening
Scalable process chemistry
Synthetic yield performance in key reduction step
Cost-efficiency and batch reproducibility studies
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